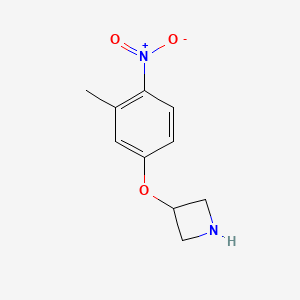

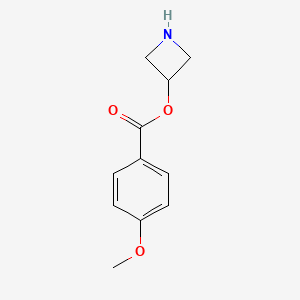

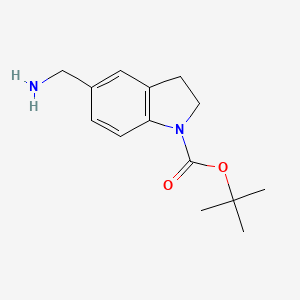

3-(3-Methyl-4-nitrophenoxy)azetidine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental and Health Impact Studies

Research has examined the environmental and health impacts of compounds structurally related to 3-(3-Methyl-4-nitrophenoxy)azetidine. For instance, 3-Methyl-4-nitrophenol, a metabolite of certain pesticides, has been investigated for its mutagenic effects on somatic cells in mice, highlighting the compound's potential risk factors in environmental and health contexts (Nehéz, Huszta, Mazzag, & Berencsi, 1985). Further, the anti-androgenic activity of 3-Methyl-4-nitrophenol in diesel exhaust particles has been documented, indicating its role as an endocrine-disrupting chemical and its broader implications in health and environmental safety (Li et al., 2006).

Pharmaceutical and Therapeutic Investigations

The pharmacological profile of azetidine derivatives, including compounds similar to 3-(3-Methyl-4-nitrophenoxy)azetidine, has been explored, notably for their potential antidepressant activity. Studies have demonstrated that certain tricyclic derivatives of azetidine exhibit promising therapeutic effects, comparable to standard treatments in specific experimental models (Melloni, della Torre, Meroni, Ambrosini, & Rossi, 1979). Additionally, the neuroprotective properties of related azetidine derivatives have been assessed, especially in the context of neurodegenerative diseases like Alzheimer's, indicating the compound's potential utility in treating conditions associated with oxidative stress (Kawasaki et al., 2008).

Toxicological Assessments

Studies have also focused on the toxicological effects of related nitrophenol compounds on reproductive health. For example, the impact of 3-Methyl-4-nitrophenol on ovarian and testicular cell proliferation, apoptosis, and oocyte maturation in mice has been investigated, shedding light on the compound's reproductive toxicities and potential risks (Han et al., 2018).

Metabolism and Pharmacokinetics

In the realm of drug development, understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(3-Methyl-4-nitrophenoxy)azetidine is crucial. Research on selective androgen receptor modulators, which share functional groups with 3-(3-Methyl-4-nitrophenoxy)azetidine, has provided insights into the systemic pharmacokinetics, elimination, and oral bioavailability of these compounds, guiding their potential therapeutic applications (Kearbey, Wu, Gao, Miller, & Dalton, 2004).

Direcciones Futuras

Azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

Propiedades

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVRIDRDZQHWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-4-nitrophenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)